![molecular formula C20H18FN7 B2895841 4-(4-(4-fluorophenyl)piperazin-1-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazine CAS No. 1226453-56-0](/img/structure/B2895841.png)
4-(4-(4-fluorophenyl)piperazin-1-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazine
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Overview
Description
Synthesis Analysis
While specific synthesis methods for this compound were not found, related compounds often involve complex organic synthesis strategies, including the formation of the piperazine ring and the introduction of the fluorophenyl group .Molecular Structure Analysis
The molecular structure of this compound would be expected to be complex due to the presence of several functional groups. The fluorophenyl group, piperazine ring, and pyrazolo[3,4-d][1,2,3]triazine moiety would all contribute to the overall structure .Scientific Research Applications
Antiviral Activity
Indole derivatives, which share structural similarities with the compound , have been reported to possess significant antiviral properties . Specifically, certain indole derivatives have shown inhibitory activity against influenza A and other viruses, suggesting potential antiviral applications for our compound.
Antimicrobial Activity
1,3,5-Triazine derivatives are known for their antimicrobial properties . They have been synthesized and evaluated for their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . Given the triazine moiety present in our compound, it may also exhibit similar antimicrobial activities.
Cytotoxic Activity
Compounds with a triazolyl piperazine structure have been designed and synthesized to evaluate their cytotoxic activity against various cancer cell lines . This indicates that our compound could potentially be applied in cancer research, targeting specific cell lines for therapeutic purposes.
Antitumor Activity
The green synthesis of triazine derivatives has led to the discovery of novel compounds with significant antitumor activities . This suggests that our compound could be synthesized using environmentally friendly methods and evaluated for its efficacy in tumor inhibition.
Pharmacological Activity
The indole nucleus, a component structurally related to our compound, is found in many biologically active molecules and has been associated with a wide range of pharmacological activities . This broad spectrum of activities includes anti-inflammatory, anticancer, anti-HIV, and antioxidant properties, among others.
Antifungal Activity
Some piperazine derivatives have been investigated for their antifungal activity, particularly against clinical isolates of Candida species . Although the results vary, there is potential for our compound to be developed as an antifungal agent.
Bactericidal Effects
Derivatives of piperazine with specific substituents have shown stronger bactericidal effects against Gram-negative species . This indicates that modifying the substituents on our compound could enhance its bactericidal properties, making it a candidate for antibiotic development.
Chemical Synthesis and Characterization
The compound’s structure allows for various synthetic modifications, which can be characterized using techniques like FT-IR, NMR, and mass spectrometry . This aspect is crucial for developing new derivatives with enhanced or targeted biological activities.
Mechanism of Action
Target of Action
The primary target of this compound is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is more selective to ENT2 than to ENT1 .
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting their function . It reduces the maximum rate of uridine uptake in ENT1 and ENT2 without affecting the affinity constant (Km) . This suggests that the compound is an irreversible and non-competitive inhibitor .
Biochemical Pathways
The inhibition of ENTs affects the nucleotide synthesis and regulation of adenosine function, which are crucial for various cellular processes . .
Pharmacokinetics
It’s worth noting that piperazine, a structural motif found in this compound, is known to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
The inhibition of ENTs by this compound could potentially disrupt nucleotide synthesis and adenosine regulation, leading to various molecular and cellular effects . The exact effects would depend on the specific cell type and the role of ENTs in its physiology.
properties
IUPAC Name |
4-[4-(4-fluorophenyl)piperazin-1-yl]-7-phenylpyrazolo[3,4-d]triazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN7/c21-15-6-8-16(9-7-15)26-10-12-27(13-11-26)19-18-14-22-28(20(18)24-25-23-19)17-4-2-1-3-5-17/h1-9,14H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFQIXFGOYXHPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=NN=NC4=C3C=NN4C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(4-fluorophenyl)piperazin-1-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazine |
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